Tetrazine-SS-PEG4-Biotin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

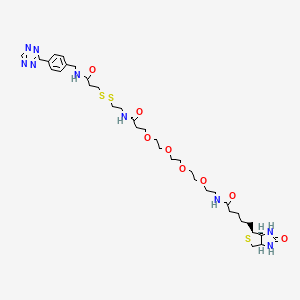

Tetrazine-SS-PEG4-Biotin is a multifunctional compound that combines a tetrazine moiety, a disulfide bond, a four-unit polyethylene glycol (PEG) linker, and biotin. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) and in bioorthogonal chemistry for molecular labeling, drug delivery, and biomolecular recognition .

准备方法

Synthetic Routes and Reaction Conditions

Tetrazine-SS-PEG4-Biotin is synthesized through a series of chemical reactions that involve the coupling of tetrazine, disulfide, polyethylene glycol, and biotin. The synthesis typically involves the following steps:

Tetrazine Synthesis: Tetrazine is synthesized through the reaction of hydrazine with nitriles under acidic conditions.

PEGylation: The tetrazine moiety is then coupled with a polyethylene glycol chain through a nucleophilic substitution reaction.

Disulfide Bond Formation: The PEGylated tetrazine is reacted with a disulfide-containing compound to introduce the disulfide bond.

Biotinylation: Finally, the biotin moiety is attached to the disulfide-PEG-tetrazine compound through an amide bond formation

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

Batch Reactors: Large-scale batch reactors are used to carry out the synthesis steps under controlled conditions.

Purification: The crude product is purified using techniques such as chromatography and crystallization to obtain high-purity this compound.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and functionality

化学反应分析

Types of Reactions

Tetrazine-SS-PEG4-Biotin undergoes several types of chemical reactions, including:

Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages

Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions to release the biotin moiety

Common Reagents and Conditions

iEDDA Reaction: Common reagents include strained alkenes, and the reaction is typically carried out in aqueous or organic solvents at room temperature

Disulfide Bond Cleavage: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions

Major Products Formed

Dihydropyridazine Linkages: Formed from the iEDDA reaction

Biotin Release: Occurs upon disulfide bond cleavage

科学研究应用

Bioorthogonal Chemistry

Tetrazine-SS-PEG4-Biotin is primarily utilized in bioorthogonal reactions, specifically the inverse electron-demand Diels–Alder reaction. This reaction allows for rapid and selective conjugation with strained alkenes such as trans-cyclooctene. The speed and specificity of these reactions make tetrazine derivatives valuable tools in various biological applications.

Case Study: In Vivo Imaging

A notable application of tetrazine chemistry is in the development of imaging agents for in vivo studies. For instance, researchers have successfully employed tetrazine-based probes to visualize tumor tissues in animal models using positron emission tomography (PET). The incorporation of this compound into radiolabeled liposomes demonstrated enhanced tumor targeting capabilities, leading to improved imaging contrast and specificity .

Antibody-Drug Conjugates (ADCs)

This compound serves as an effective linker in the synthesis of antibody-drug conjugates. Its cleavable disulfide bond allows for controlled release of therapeutic agents upon reduction, enhancing the therapeutic index of ADCs.

Case Study: Optimization of Antibody Functionalization

In a study focusing on antibody functionalization, this compound facilitated the conjugation of antibodies derived from various species with high efficiency. Western blot analysis confirmed successful functionalization across different antibody types, indicating its broad applicability in generating ADCs for targeted therapy .

Biotinylation and Protein Labeling

The biotin moiety within this compound allows for efficient labeling and purification of proteins through avidin or streptavidin interactions. This application is crucial for studying protein interactions and dynamics within cellular environments.

Data Table: Comparison of Biotinylation Tools

| Feature | This compound | Other Biotinylation Tools |

|---|---|---|

| Reaction Type | Bioorthogonal | Non-bioorthogonal |

| Cleavable Linker | Yes | Varies |

| Reaction Speed | Fast | Moderate to Slow |

| Compatibility with Biological Samples | High | Varies |

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems, particularly in liposomal formulations. The ability to selectively target and release drugs at specific sites enhances therapeutic efficacy while minimizing side effects.

Case Study: Liposome Targeting

In an innovative approach, researchers utilized tetrazine-modified liposomes for targeted delivery of anticancer agents. The bioorthogonal reaction between tetrazines and trans-cyclooctenes enabled precise localization of drugs within tumor tissues, demonstrating significant therapeutic benefits in preclinical models .

作用机制

Tetrazine-SS-PEG4-Biotin exerts its effects through the following mechanisms:

Bioorthogonal Reactions: The tetrazine moiety undergoes rapid and selective iEDDA reactions with strained alkenes, enabling precise molecular labeling and drug delivery

Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of biotin or other attached molecules

相似化合物的比较

Tetrazine-SS-PEG4-Biotin is unique due to its combination of tetrazine, disulfide, PEG, and biotin functionalities. Similar compounds include:

Tetrazine-PEG4-Biotin: Lacks the disulfide bond, making it non-cleavable under reducing conditions

Tetrazine-SS-PEG2-Biotin: Contains a shorter PEG linker, affecting its solubility and biocompatibility

Tetrazine-SS-PEG4-Azide: Uses an azide moiety instead of biotin, altering its binding properties and applications

This compound stands out due to its cleavable disulfide bond, biocompatible PEG linker, and high-affinity biotin moiety, making it highly versatile for various scientific and industrial applications .

生物活性

Tetrazine-SS-PEG4-Biotin is a specialized chemical compound utilized in bioconjugation and bioorthogonal chemistry. It features a tetrazine moiety that allows for rapid and selective reactions with strained alkenes, such as trans-cyclooctene (TCO), making it a powerful tool for various biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

- Chemical Formula : C₃₅H₅₃N₉O₈S₃

- Molecular Weight : 824.05 g/mol

- CAS Number : Not available

- Purity : >90%

- Physical Form : Red oil

- Solubility : Soluble in DCM, acetonitrile, DMF, and DMSO

- Storage Conditions : -20°C

This compound contains a cleavable disulfide bond that can be reduced by agents like DTT or glutathione (GSH), facilitating the release of the biotin moiety from the conjugated molecule. This property is crucial for applications requiring controlled release of biotinylated probes or drugs in biological systems .

The biological activity of this compound is primarily based on its ability to undergo inverse-electron demand Diels-Alder (iEDDA) cycloaddition reactions. The mechanism involves:

- Formation of Dihydropyridazine Linkage : The tetrazine reacts with strained alkenes to form a stable dihydropyridazine linkage, which is essential for maintaining the integrity of the conjugate under physiological conditions.

- Cleavage of Disulfide Bond : Upon exposure to reducing agents, the disulfide bond is cleaved, releasing the biotin component, which can then interact with streptavidin or other biotin-binding proteins .

Biological Applications

This compound has numerous applications in biomedical research and therapeutic development:

- Targeted Drug Delivery : The compound can be used to create prodrugs that are activated selectively at target sites, enhancing therapeutic efficacy while minimizing off-target effects .

- Imaging and Diagnostics : Its bioorthogonal properties allow for precise labeling and visualization of biomolecules in live cells and animal models, facilitating studies in cellular dynamics and disease progression .

- Antibody Conjugation : Tetrazine can be conjugated to antibodies for targeted delivery of therapeutics or imaging agents, improving specificity in cancer therapies .

Research Findings

Recent studies have demonstrated the effectiveness and versatility of this compound in various contexts:

Case Study 1: Prodrug Activation

In a study involving tetrazine-caged prodrugs, researchers found that these compounds exhibited significant stability against GSH-mediated degradation while allowing for rapid activation upon exposure to TCO. This approach resulted in enhanced cytotoxicity against tumor cells while preserving safety profiles for normal cells .

Case Study 2: Imaging Applications

Tetrazine-based probes have been utilized for real-time imaging in live zebrafish embryos, demonstrating its potential for monitoring biochemical processes such as sialylation during development. The study highlighted a 400-fold increase in fluorescence signal upon successful bioorthogonal reaction, underscoring the sensitivity and specificity of tetrazine chemistry in biological imaging .

Comparative Analysis with Other Bioconjugation Methods

| Feature | This compound | Click Chemistry (Azide-Alkyne) | Traditional Biotinylation |

|---|---|---|---|

| Reaction Speed | Very Fast | Moderate | Slow |

| Selectivity | High | Moderate | Low |

| Cleavability | Yes | No | Yes (with specific reagents) |

| Biocompatibility | Excellent | Good | Variable |

属性

分子式 |

C35H53N9O8S3 |

|---|---|

分子量 |

824.1 g/mol |

IUPAC 名称 |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C35H53N9O8S3/c45-30(4-2-1-3-29-33-28(24-53-29)41-35(48)42-33)36-11-14-50-16-18-52-20-19-51-17-15-49-13-9-31(46)37-12-22-55-54-21-10-32(47)38-23-26-5-7-27(8-6-26)34-43-39-25-40-44-34/h5-8,25,28-29,33H,1-4,9-24H2,(H,36,45)(H,37,46)(H,38,47)(H2,41,42,48)/t28-,29-,33-/m0/s1 |

InChI 键 |

PUKHKPBHJUBMMC-DWDWHFOYSA-N |

手性 SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

规范 SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。